molecular formula C27H48 B1235564 Cholestane CAS No. 14982-53-7

Cholestane

Cat. No. B1235564
CAS RN: 14982-53-7
M. Wt: 372.7 g/mol
InChI Key: XIIAYQZJNBULGD-LDHZKLTISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cholestane is a steroid fundamental parent.

Scientific Research Applications

1. Cholestane Glycosides in Plant Research

Cholestane glycosides, such as those isolated from Ornithogalum saundersiae, have been the subject of extensive research due to their unique structures and potential biological activities. Studies have identified several new cholestane glycosides, including osaundersiosides 1A−1G, and have explored their cytotoxic and anti-inflammatory effects, although significant activities were not observed in this specific case (Chen et al., 2020). Further research has also led to the discovery of various cholestane rhamnosides from the same plant, some of which demonstrated potent cytotoxic activity against cultured tumor cell lines (Iguchi et al., 2017).

2. Cholestane in Sterol and Stanol Measurement

Cholestane is utilized in clinical lipid research, particularly in the measurement of cholesterol, its biosynthetic precursors, and metabolites like 5α-cholestanol. Methodological advancements in the determination of serum noncholesterol sterols and stanols highlight the importance of cholestane in this domain (Lütjohann, 2015).

3. Synthesis and Antimicrobial Evaluation

Cholestane derivatives have been synthesized and evaluated for their antimicrobial properties. Studies have investigated the reactivity of 5α‐cholestan‐3‐one towards various chemical reagents to produce steroidal heterocyclic derivatives with potential antimicrobial activity (Elmegeed et al., 2004).

4. Antitumor Applications

Cholestane glycosides have been synthesized and evaluated for their antitumor activities. For instance, OSW-1, a cholestane glycoside derived from Ornithogalum saundersiae, has shown exceptional cytotoxicity against various tumor cells while exhibiting minimal toxicity towards normal human pulmonary cells (Morzycki & Wojtkielewicz, 2005).

5. Novel Cholestane Glycosides in Cancer Research

Continued phytochemical analysis of Ornithogalum saundersiae bulbs has led to the discovery of novel cytotoxic cholestane triglycosides with promising activities against cancer cells (Kuroda et al., 2001).

properties

CAS RN

14982-53-7

Molecular Formula

C27H48

Molecular Weight

372.7 g/mol

IUPAC Name

(8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene

InChI

InChI=1S/C27H48/c1-19(2)9-8-10-20(3)23-14-15-24-22-13-12-21-11-6-7-17-26(21,4)25(22)16-18-27(23,24)5/h19-25H,6-18H2,1-5H3/t20-,21?,22+,23-,24+,25+,26+,27-/m1/s1

InChI Key

XIIAYQZJNBULGD-LDHZKLTISA-N

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4[C@@]3(CCCC4)C)C

SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C

Other CAS RN

14982-53-7

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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